molecular formula C9H15IN4 B12610809 1-Cyclooctyl-5-iodo-1H-tetrazole CAS No. 919098-03-6

1-Cyclooctyl-5-iodo-1H-tetrazole

Cat. No.: B12610809
CAS No.: 919098-03-6
M. Wt: 306.15 g/mol
InChI Key: YJDMBHOUGSNKIY-UHFFFAOYSA-N
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Description

1-Cyclooctyl-5-iodo-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry . The compound features a cyclooctyl group attached to the tetrazole ring, with an iodine atom at the 5-position, which contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-Cyclooctyl-5-iodo-1H-tetrazole typically involves the [2+3] cycloaddition reaction between organic nitriles and sodium azide. This reaction is often carried out under catalyst-free conditions in solvents like glycerol . The process can be optimized using microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as heterogeneous catalysts . Industrial production methods focus on achieving high yields and purity through efficient reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Cyclooctyl-5-iodo-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-5-iodo-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors . This interaction can modulate biological pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

1-Cyclooctyl-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives such as:

The uniqueness of this compound lies in its specific cyclooctyl and iodine substituents, which confer distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

CAS No.

919098-03-6

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

IUPAC Name

1-cyclooctyl-5-iodotetrazole

InChI

InChI=1S/C9H15IN4/c10-9-11-12-13-14(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

YJDMBHOUGSNKIY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2C(=NN=N2)I

Origin of Product

United States

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